molecular formula C22H29N3O4S B2476340 N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 1172919-06-0

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2476340
CAS No.: 1172919-06-0
M. Wt: 431.55
InChI Key: PVMWTVOSASIGDW-UHFFFAOYSA-N
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Description

N-(4-(N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 2-methoxyethyl group at the 1-position and an isobutyramide moiety on the phenylsulfamoyl scaffold.

Properties

IUPAC Name

N-[4-[[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-16(2)22(26)23-18-8-10-20(11-9-18)30(27,28)24-19-7-6-17-5-4-12-25(13-14-29-3)21(17)15-19/h6-11,15-16,24H,4-5,12-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMWTVOSASIGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with the preparation of the 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline core.

  • Sulfamoylation: : This intermediate undergoes sulfamoylation with a suitable sulfamoyl chloride to introduce the sulfonamide group.

  • Amidation: : Finally, the incorporation of the isobutyramide moiety is achieved through an amidation reaction.

The reaction conditions often require carefully controlled temperatures and pH levels to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound would utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques like crystallization or chromatography to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions may target the sulfonamide group or the isobutyramide, yielding amines or alcohols.

  • Substitution: : Various substitution reactions can occur, particularly on the phenyl ring, allowing for functional group modifications.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or chromic acid under acidic conditions.

  • Reduction: : Typical reducing agents are lithium aluminium hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be facilitated by reagents like alkyl halides, halogenating agents, or Grignard reagents.

Major Products Formed

  • Oxidation Products: : Aldehyde or carboxylic acid derivatives.

  • Reduction Products: : Corresponding amines or alcohols.

  • Substitution Products: : Derivatives with modified functional groups on the phenyl ring.

Scientific Research Applications

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide has diverse applications across various fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe or inhibitor.

  • Medicine: : Explored for its pharmacological properties, such as anti-inflammatory or anti-cancer activities.

  • Industry: : Utilized in the development of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The compound's mechanism of action typically involves binding to specific molecular targets, altering their function or activity. For example, its sulfonamide group may interact with enzyme active sites, inhibiting their function and affecting biochemical pathways. The detailed molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Key structural differences between the target compound and analogs from the evidence include:

  • Sulfamoyl Nitrogen Substituent: The target compound employs a 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl group, which introduces both aromaticity (quinoline) and ether functionality. In contrast, compounds 5a–5d () use a 2-oxotetrahydrofuran-3-yl group, providing a lactone ring system .
  • Acyl Chain :
    • The target compound’s isobutyramide group (branched C4 chain) contrasts with linear acyl chains in 5a–5d (butyramide, pentanamide, etc.), which influence lipophilicity and steric bulk .
Physicochemical Properties

Table 1 compares melting points, yields, and molecular weights of selected analogs:

Compound Acyl Chain Substituent on Sulfamoyl N Yield (%) m.p. (°C) Molecular Weight Reference
Target Compound Isobutyramide 1-(2-Methoxyethyl)-THQ-7-yl N/A N/A ~475.5*
5a (Butyramide) Linear C4 2-Oxotetrahydrofuran-3-yl 51.0 180–182 327.4
5b (Pentanamide) Linear C5 2-Oxotetrahydrofuran-3-yl 45.4 174–176 341.4
5c (Hexanamide) Linear C6 2-Oxotetrahydrofuran-3-yl 48.3 142–143 355.4
Compound Branched C5 Pyridin-2-yl 83 N/A 493.53

*Estimated based on molecular formula.

Observations :

  • Longer linear acyl chains (e.g., 5a → 5c) correlate with lower melting points , suggesting reduced crystallinity due to increased flexibility .
  • The branched isobutyramide in the target compound may confer higher metabolic stability compared to linear analogs.

Biological Activity

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.

Structural Overview

The compound features:

  • Tetrahydroquinoline moiety : Known for various biological activities.
  • Sulfamoyl group : Implicated in antibacterial and anticancer properties.
  • Isobutyramide : Potentially enhances the compound's pharmacological profile.

Antibacterial Properties

Sulfonamides, including those related to the compound , are well-documented for their antibacterial effects. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.

Anticancer Activity

Studies have shown that compounds with a tetrahydroquinoline structure can exhibit anticancer properties. For example, certain derivatives have been noted to inhibit enzymes or receptors linked to cancer progression. The presence of the sulfamoyl group may enhance this activity by facilitating interactions with cancer-related biomolecules.

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor for various enzymes. For instance, similar compounds have demonstrated inhibition of xanthine oxidase (XO), which is crucial in purine metabolism and associated with conditions such as gout.

Study 1: Synthesis and Evaluation

In a study focusing on related compounds, researchers synthesized derivatives of tetrahydroquinolines and evaluated their biological activities. The findings suggested that modifications to the tetrahydroquinoline structure can significantly influence potency against specific bacterial strains and cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that the introduction of specific functional groups, such as sulfamoyl or methoxyethyl, could enhance the biological activity of tetrahydroquinoline derivatives. The study reported IC50 values indicating effective inhibition of target enzymes .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAntibacterialTBD
SulfanilamideAntibacterial0.5
Tetrahydroquinoline Derivative AAnticancer0.8
Xanthine Oxidase Inhibitor BEnzyme Inhibition0.031

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